Dilithium terephthalate

Description

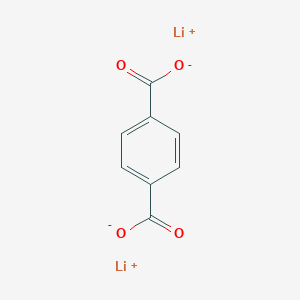

Structure

2D Structure

Properties

IUPAC Name |

dilithium;terephthalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.2Li/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRBCNZJGBTYDI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Li2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dilithium Terephthalate and Its Functionalized Derivatives

Conventional Solution-Phase Synthesis Routes

Solution-phase synthesis represents the most traditional approach for the preparation of dilithium (B8592608) terephthalate (B1205515). These methods are characterized by the dissolution of reactants in a solvent, followed by a chemical reaction and subsequent isolation of the product.

Precipitation and Acid-Base Neutralization Reactions

A common and straightforward method for synthesizing dilithium terephthalate is through a direct acid-base neutralization reaction. This typically involves the reaction of terephthalic acid (H₂tpht) with a lithium base in an aqueous solution. One established method involves the precipitation of this compound from an aqueous suspension containing lithium oxide (Li₂O) and terephthalic acid in a 1:1 molar ratio. acs.org

Similarly, lithium carbonate (Li₂CO₃) can be used as the lithium source. The reaction with terephthalic acid in a suitable solvent, followed by the evaporation of the solvent, yields this compound. acs.org The general reaction scheme for the neutralization of terephthalic acid with a lithium base is as follows:

H₂C₈H₄O₄ + 2 LiOH → Li₂C₈H₄O₄ + 2 H₂O

H₂C₈H₄O₄ + Li₂CO₃ → Li₂C₈H₄O₄ + H₂O + CO₂

These precipitation and neutralization reactions are advantageous due to their simplicity and the use of readily available and relatively inexpensive precursors.

Strategies Employing Lithium-Containing Reagents (e.g., CH₃OLi, LiH)

For the synthesis of functionalized this compound derivatives, stronger lithium-containing reagents are often employed. Lithium methoxide (B1231860) (CH₃OLi) and lithium hydride (LiH) are frequently used for the lithiation of substituted terephthalic acid precursors. nih.gov These reagents are particularly useful for deprotonating hydroxyl or other functional groups on the terephthalic acid backbone, in addition to the carboxylic acid groups.

For instance, the synthesis of dilithium (2,5-dilithium-oxy)-terephthalate (Li₄-p-DHT), a functionalized derivative, is achieved by reacting 2,5-dihydroxyterephthalic acid with lithium methoxide in absolute methanol. nih.gov Similarly, lithium hydride can be used as a potent lithiation agent in the preparation of various lithiated organic compounds. nih.gov The use of these highly reactive lithium sources allows for the creation of multifunctional materials with tailored electrochemical properties. However, these reactions often require anhydrous conditions and inert atmospheres due to the reactivity of the reagents. ornl.gov

Solid-State and Solvent-Free Synthesis Approaches

In an effort to develop more environmentally friendly and efficient synthetic routes, solid-state and solvent-free methods have been explored for the preparation of this compound. These techniques avoid the use of solvents, reducing waste and potentially leading to the formation of products with different morphologies and properties compared to those obtained from solution-based methods.

Mechanochemical Grinding Techniques

Mechanochemical synthesis involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions in the solid state. A notable example is the simple grinding of lithium carbonate (Li₂CO₃) and terephthalic acid (H₂tpht) together in an agate mortar. acs.org This method is solvent-free, proceeds at room temperature, and can lead to the formation of nanosized this compound. acs.org

| Reactants | Method | Conditions | Outcome |

| Li₂CO₃, H₂tpht | Grinding | Agate mortar, room temperature | Nanosized Li₂tpht |

This approach offers a green and scalable route for the production of this compound, avoiding the need for solvents and complex purification steps.

Thermal Intermolecular Rearrangement Pathways

Thermal methods can also be employed for the synthesis of this compound derivatives, often involving an intermolecular rearrangement. For example, a facile thermal intermolecular rearrangement method has been proposed for the synthesis of dilithium hydroquinone (B1673460), which is a related lithiated organic material. ornl.gov This process involves heating a precursor, in this case, monolithium hydroquinone, which is formed by reacting hydroquinone with an insufficient amount of lithium hydroxide. The subsequent annealing leads to the formation of pure dilithium hydroquinone through the sublimation of excess hydroquinone. nih.govornl.gov This type of solvent-free thermal synthesis could potentially be adapted for certain functionalized terephthalate derivatives.

A study on the synthesis of a polymorph of dilithium (2,3-dilithium-oxy)-terephthalate involved a thermally induced decarboxylation mechanism from dilithium (3-hydroxy-2-lithium-oxy)terephthalate. semanticscholar.org This demonstrates that thermal treatment can be a crucial step in obtaining specific crystalline forms and functionalized derivatives.

Advanced Thin Film Deposition Techniques

The fabrication of this compound as thin films is of significant interest for applications in microbatteries and other electronic devices. Advanced deposition techniques offer precise control over film thickness, morphology, and crystallinity.

A key development in this area is the use of a combined atomic/molecular layer deposition (ALD/MLD) technique to fabricate high-quality, electrochemically active organic lithium electrode thin films of lithium terephthalate. This process utilizes sequential, self-saturating surface reactions, which is essential for creating conformal coatings on 3D architectures, a critical aspect for micro-lithium-ion batteries. The ALD/MLD of lithium terephthalate has been demonstrated to produce films with high rate capability as battery anodes.

While specific examples for other techniques like pulsed laser deposition (PLD) or chemical vapor deposition (CVD) for this compound are not as readily available, these methods are widely used for depositing thin films of various materials for battery applications. acs.orgcoherent.comnih.govrsc.orgmdpi.comrsc.orgtue.nl In principle, a target of pre-synthesized this compound could be used for PLD, where a laser ablates the target material, which then deposits as a thin film on a substrate. coherent.comnih.govrsc.orgmdpi.com Similarly, CVD could potentially be adapted by using volatile precursors of lithium and terephthalic acid. rsc.orgtue.nl Layer-by-layer (LbL) assembly, which involves the sequential adsorption of oppositely charged species, also presents a viable route for constructing thin films incorporating terephthalate moieties. utu.firsc.orgsigmaaldrich.comnih.govyoutube.com

| Deposition Technique | Precursors/Target | Key Features | Potential Application |

| Atomic/Molecular Layer Deposition (ALD/MLD) | Lithium precursor, Terephthalic acid | Precise thickness control, conformal coating on 3D structures | Micro-LIB anodes |

| Pulsed Laser Deposition (PLD) | This compound target | Stoichiometric transfer of material | Thin film electrodes |

| Chemical Vapor Deposition (CVD) | Volatile Li and terephthalate precursors | Conformal coating, potential for large-area deposition | Thin film battery components |

| Layer-by-Layer (LbL) Assembly | Charged terephthalate species and counter-ions | Simple, versatile, builds multilayer films | Functional thin films |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. In the context of this compound synthesis, this includes exploring the use of sustainable feedstocks and more environmentally benign reaction conditions.

A significant goal in green chemistry is the utilization of carbon dioxide (CO₂), a major greenhouse gas, as a C1 feedstock for the synthesis of valuable chemicals. While a direct, single-step synthesis of this compound from CO₂ is not yet well-established, a two-step approach involving the synthesis of terephthalic acid from CO₂ followed by lithiation presents a promising green route.

The first step involves the carboxylation of a benzene (B151609) derivative using CO₂ to produce terephthalic acid. Research has demonstrated the feasibility of a catalytic double carboxylation of a bisboronate ester of benzene to synthesize terephthalic acid. researchgate.net This reaction proceeds under relatively mild conditions, utilizing CO₂ at atmospheric pressure. researchgate.net

Once terephthalic acid is synthesized, it can be converted to this compound through a reaction with a suitable lithium source. A straightforward and environmentally friendly method involves the simple grinding of terephthalic acid (H₂tpht) with lithium carbonate (Li₂CO₃) in an agate mortar. researchgate.net This solid-state reaction avoids the need for solvents and complex purification steps. Another method involves the precipitation from an aqueous suspension containing terephthalic acid and lithium oxide (Li₂O). researchgate.net

Table 2: Two-Step Green Synthesis Approach for this compound Click on the headers to sort the data.

| Step | Reactants | Product | Key Aspect |

|---|---|---|---|

| 1. Terephthalic Acid Synthesis | Bisboronate ester of benzene, CO₂ | Terephthalic acid | Utilization of CO₂ as a feedstock. researchgate.net |

| 2. Lithiation | Terephthalic acid, Lithium Carbonate | This compound | Solvent-free solid-state reaction. researchgate.net |

This two-step process, which incorporates CO₂ utilization and a solvent-free second step, aligns with the core principles of green chemistry by transforming a waste product into a valuable chemical compound through a more sustainable synthetic route.

Structural Elucidation and Polymorphism of Dilithium Terephthalate

Advanced Crystallographic Investigations

Crystallographic techniques provide unparalleled insight into the three-dimensional structure of crystalline solids. For dilithium (B8592608) terephthalate (B1205515), methods such as single-crystal and powder X-ray diffraction, along with electron diffraction, have been instrumental in characterizing its structure at the atomic level.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for determining the precise atomic arrangement within a crystal. carleton.edu This technique involves directing a beam of X-rays onto a single, high-quality crystal and analyzing the resulting diffraction pattern. carleton.edu The pattern has a reciprocal relationship to the crystal lattice, allowing for the determination of the unit cell dimensions, bond lengths, bond angles, and the specific coordinates of each atom. carleton.edu

For an accurate analysis, a clear, unfractured single crystal, typically between 30 and 300 micrometers in size, is selected. carleton.edu The interaction of the X-rays with the crystal's electron density produces constructive interference when Bragg's Law is satisfied, leading to a unique set of diffraction data. carleton.edu This data is then processed to solve and refine the crystal structure, providing a detailed model of the molecular and ionic packing. carleton.edunih.gov While specific single-crystal data for dilithium terephthalate is not detailed in the provided results, the technique remains the gold standard for such structural determinations.

Powder X-ray Diffraction for Phase Identification and Crystallinity Assessment

Powder X-ray diffraction (PXRD) is a versatile and rapid technique used to analyze polycrystalline materials. ncl.ac.ukmarshall.edu It is particularly valuable for identifying different crystalline phases, or polymorphs, of a compound, as each polymorph produces a unique diffraction pattern that acts as a "fingerprint". ncl.ac.ukyoutube.com The method involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at various angles. marshall.edu

In the context of this compound and its derivatives, PXRD is essential for:

Phase Identification: By comparing the experimental diffraction pattern to reference patterns from databases like the Crystallography Open Database (COD) or the International Centre for Diffraction Data (ICDD), the specific polymorph(s) present in a sample can be identified. ncl.ac.ukyoutube.com For instance, a study on a related compound, dilithium (2,3-dilithium-oxy)-terephthalate, used PXRD to confirm the isolation of a new β-phase, distinguishing it from the previously known α-phase by its unique diffraction pattern. mdpi.com

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity. researchgate.net Well-defined, sharp peaks indicate a highly crystalline material, whereas broad, diffuse halos suggest an amorphous or poorly crystalline nature. researchgate.netresearchgate.net The good crystallinity of the β-phase of dilithium (2,3-dilithium-oxy)-terephthalate, as observed by its well-defined PXRD pattern, made further crystallographic analysis possible. mdpi.com

Electron Diffraction Techniques for Nanocrystalline Materials

When dealing with materials composed of extremely small crystals (nanocrystals), electron diffraction (ED) offers a powerful alternative to X-ray methods. nih.gov Due to the stronger interaction of electrons with matter, diffraction patterns can be obtained from nano-sized crystals that are too small for conventional X-ray diffraction. nih.govnih.gov

Techniques like 3D electron diffraction (3D ED) or MicroED can determine the structure of sub-micrometer sized crystals by rotating them in an electron beam, analogous to single-crystal XRD. nih.gov For nanocrystalline materials, electron diffraction can provide quantitative, three-dimensional information about the average size and shape of the coherently scattering domains. nih.gov For example, this method has been used to characterize germanium nanocrystals, revealing their structure and size, which are critical to their performance in lithium-ion batteries. researchgate.net This technique is highly applicable for studying nanocrystalline forms of this compound, which might be synthesized to enhance properties like electrochemical performance.

Polymorphic Forms and their Structural Distinctions

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can exhibit distinct physical and chemical properties.

Characterization of Alpha (α) and Beta (β) Phases

Research has identified at least two polymorphic forms of a related compound, dilithium (2,3-dilithium-oxy)-terephthalate, designated as the α-phase and β-phase. mdpi.com

The α-phase was the first to be described, synthesized through a thermal rearrangement of dilithium 2,3-dihydroxyterephthalate. mdpi.com In contrast, the β-phase was later produced via a controlled thermal pyrolysis of a partially lithiated intermediate, dilithium (3-hydroxy-2-lithium-oxy)terephthalate. mdpi.com

While both are polymorphs and share similarities in their infrared spectra, their properties differ significantly. mdpi.com The β-phase exhibits much better crystallinity compared to the α-phase. mdpi.com This structural difference leads to distinct electrochemical behavior; the β-phase operates at a higher voltage (3.1 V vs. Li⁺/Li) compared to the α-phase (2.85 V vs. Li⁺/Li). mdpi.com Furthermore, the α-phase is known to oxidize rapidly in air, while the β-phase is more stable. mdpi.com

| Phase | Precursor | Key Property |

| α-phase | Dilithium 2,3-dihydroxyterephthalate | Operates at 2.85 V vs. Li⁺/Li |

| β-phase | Dilithium (3-hydroxy-2-lithium-oxy)terephthalate | Operates at 3.1 V vs. Li⁺/Li; more stable in air |

Influence of Synthesis Conditions on Polymorphic Outcome

The specific polymorph obtained during synthesis is highly dependent on the reaction conditions. Factors such as temperature, solvent, reaction time, and even the nature of the precursor can dictate which crystal structure is formed preferentially. researchgate.net

In the case of the dilithium (2,3-dilithium-oxy)-terephthalate polymorphs, the synthesis pathway was the determining factor. mdpi.com

The α-phase resulted from the thermal treatment of dilithium 2,3-dihydroxyterephthalate. mdpi.com

The β-phase was formed by the controlled heating (pyrolysis) of a different, specifically isolated precursor, dilithium (3-hydroxy-2-lithium-oxy)terephthalate, at 293°C for 20 hours. mdpi.com

This demonstrates that precise control over the starting materials and thermal processing is essential for selectively synthesizing a desired polymorph of this compound or its derivatives, thereby tailoring its properties for specific applications. mdpi.com

Molecular Structure and Coordination Environment

The crystal structure of anhydrous this compound has been determined through ab initio methods using synchrotron powder diffraction data. These studies reveal a layered crystal architecture, a common feature among alkali and alkaline earth metal terephthalates. researchgate.net

Lithium Cation Coordination Spheres

Within the crystal structure of this compound, each lithium ion (Li⁺) is found in a distinct coordination environment. The Li⁺ ion adopts a four-coordinate tetrahedral geometry. researchgate.net This coordination sphere is composed of oxygen atoms originating from the carboxylate groups of neighboring terephthalate anions. This tetrahedral arrangement is a key determinant of the local ionic and electronic structure. In some related structures, the coordination sphere can also include water molecules, though the anhydrous form is the primary subject of many material studies. researchgate.net The specific Li-O bond distances and the distortion of the tetrahedral geometry are crucial parameters that influence ion mobility and structural stability.

Carboxylate Group Conformations and Bridging Modes

The terephthalate anion (⁻O₂C-C₆H₄-CO₂⁻) acts as a bridging ligand, connecting the lithium cations to form a three-dimensional network. The carboxylate groups (-COO⁻) are the functional units responsible for this linkage and can adopt various coordination modes. musechem.com In metal-organic frameworks and related structures, common modes include monodentate (binding through one oxygen atom), bidentate chelation (both oxygens binding to the same metal ion), and various bridging modes (where the two oxygens bind to different metal ions). musechem.com

Advanced Spectroscopic and Thermal Characterization Techniques for Dilithium Terephthalate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structure and dynamics of molecules. Both solution-state and solid-state NMR are instrumental in the comprehensive characterization of dilithium (B8592608) terephthalate (B1205515) and its derivatives.

Solution-State ¹H and ¹³C NMR for Structural Confirmation of Organic Ligands

Solution-state ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are routinely employed to confirm the integrity of the organic terephthalate ligand. Due to the low solubility of dilithium terephthalate in common NMR solvents, a derivatization reaction is often performed. This typically involves a full reprotonation of the terephthalate ligand to form terephthalic acid, which is more soluble. mdpi.com

The ¹H NMR spectrum of the resulting terephthalic acid in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), typically shows a characteristic singlet for the aromatic protons. mdpi.com Similarly, the ¹³C NMR spectrum reveals distinct signals for the carboxylate carbons and the aromatic carbons, confirming the presence of the unaltered terephthalate backbone. mdpi.com For instance, in one study, the ¹H NMR spectrum of the reprotonated ligand showed a singlet at 7.28 ppm for the aromatic protons, while the ¹³C NMR spectrum exhibited signals at 171.5 ppm (COOH), 150.7 ppm (C-OH), 118.5 ppm (C-COOH), and 116.7 ppm (CH). mdpi.com

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for Terephthalic Acid (from derivatized this compound)

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 7.28 | Aromatic Protons |

| ¹³C | 171.5 | Carboxylic Acid Carbon (COOH) |

| ¹³C | 150.7 | Carbon attached to Hydroxyl (C-OH) |

| ¹³C | 118.5 | Carbon attached to Carboxyl (C-COOH) |

| ¹³C | 116.7 | Aromatic Methine Carbon (CH) |

Solid-State ⁷Li and ¹³C MAS NMR for Lithium Environments and Redox State Monitoring

Solid-state Magic Angle Spinning (MAS) NMR is indispensable for probing the local environment of lithium ions and the carbon atoms within the solid this compound structure.

⁷Li MAS NMR provides insights into the coordination and dynamics of the lithium ions. The chemical shift of ⁷Li is sensitive to its local electronic environment. nih.govpascal-man.com For instance, the solid-state ⁷Li NMR spectrum of dilithium hydroquinone (B1673460), a related compound, shows a distinct chemical shift compared to its precursors, indicating the formation of the lithiated species. oup.com This technique can also be used to detect and characterize surface layers that may form on electrode materials during battery operation. rsc.org The line shape and relaxation times of the ⁷Li MAS NMR signal can reveal information about the intimacy of contact between the surface layer and the bulk material. rsc.org

¹³C MAS NMR is used to monitor changes in the carbon framework of the terephthalate ligand, which can be indicative of the redox state. Upon lithiation or delithiation, the electronic structure of the terephthalate moiety changes, leading to shifts in the ¹³C NMR resonances. oup.com For example, in the characterization of dilithium hydroquinone, the disappearance of the peak corresponding to the carbon of the C-OH group and the appearance of a new peak assigned to the carbon of the C-OLi group in the solid-state ¹³C NMR spectrum confirmed the successful synthesis of the lithiated compound. oup.com

Interactive Table: Exemplary Solid-State NMR Data for Lithiated Organic Compounds

| Nucleus | Compound | Chemical Shift (ppm) | Assignment | Reference |

| ¹³C | Hydroquinone (H₂Q) | 149 | C of C-OH | oup.com |

| ¹³C | Hydroquinone (H₂Q) | 116 | Other C of benzene (B151609) ring | oup.com |

| ¹³C | Dilithium Hydroquinone (Li₂Q) | 154 | C of C-OLi | oup.com |

| ⁷Li | LiOH·H₂O | higher chemical shift | - | oup.com |

| ⁷Li | Dilithium Hydroquinone (Li₂Q) | -0.947 | - | oup.com |

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the molecular structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is widely used to identify the characteristic vibrational modes of the functional groups present in this compound. Current time information in नागपूर डिव्हिजन, IN.rsc.orgmdpi.com The formation of the dilithium salt from terephthalic acid results in significant changes in the IR spectrum. The broad O-H stretching band of the carboxylic acid group disappears, and new strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) emerge. rsc.orgmdpi.com

The asymmetric stretching vibration (νₐₛ(COO⁻)) typically appears at a higher wavenumber than the symmetric stretching vibration (νₛ(COO⁻)). For this compound, the asymmetric stretch is observed around 1572 cm⁻¹, while the symmetric stretch is found near 1393 cm⁻¹. rsc.org The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate group. A bending mode of the carboxylate group is also identifiable, for instance, at 752 cm⁻¹. mdpi.com

Interactive Table: Key FT-IR Vibrational Modes for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group | Reference |

| Asymmetric Stretching | ~1572 | Carboxylate (COO⁻) | rsc.org |

| Symmetric Stretching | ~1393 | Carboxylate (COO⁻) | rsc.org |

| Bending | ~752 | Carboxylate (COO⁻) | mdpi.com |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Applications

Raman spectroscopy provides complementary information to FT-IR, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. For instance, the ring breathing mode of the benzene ring in terephthalates is typically strong in the Raman spectrum but weak or absent in the IR spectrum. rasayanjournal.co.in For this compound, this mode is assigned at 858 cm⁻¹ with high Raman activity and zero IR intensity. rasayanjournal.co.in

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can be used to study molecules adsorbed on metal surfaces. nih.govmdpi.comrsc.org While direct SERS studies on this compound are less common, the technique has been applied to the closely related disodium (B8443419) terephthalate. researchgate.net Such studies can provide information about the orientation of the molecule on the metal surface. researchgate.net

Theoretical Calculations of Vibrational Wavenumbers

To aid in the assignment of experimental vibrational spectra, theoretical calculations of vibrational wavenumbers are often performed using methods like Hartree-Fock (HF) or Density Functional Theory (DFT). rasayanjournal.co.inresearchgate.netscirp.org These calculations, based on the optimized geometry of the molecule, can predict the infrared and Raman intensities of the vibrational modes. rasayanjournal.co.in

For this compound, ab initio calculations using the Hartree-Fock method with a 6-31G* basis set have been performed to calculate the normal mode wavenumbers. rasayanjournal.co.in The calculated values for the phenyl C-H stretching vibrations, for example, are 3104, 3101, 3090, and 3089 cm⁻¹. rasayanjournal.co.in The calculated values for the antisymmetric and symmetric CO₂ stretching modes are 1524, 1485 cm⁻¹ and 1399, 1396 cm⁻¹, respectively. rasayanjournal.co.in While there can be discrepancies between the calculated and experimental values, these theoretical models provide a valuable basis for the interpretation of the vibrational spectra.

Interactive Table: Comparison of Experimental and Theoretical Vibrational Wavenumbers (cm⁻¹) for this compound

| Vibrational Mode | Experimental (Raman) | Theoretical (HF/6-31G*) | Reference |

| Ring Breathing | 858 | - | rasayanjournal.co.in |

| Antisymmetric COO⁻ Stretch | - | 1524, 1485 | rasayanjournal.co.in |

| Symmetric COO⁻ Stretch | - | 1399, 1396 | rasayanjournal.co.in |

| Phenyl C-H Stretch | - | 3104, 3101, 3090, 3089 | rasayanjournal.co.in |

Coupled Thermal Analysis Methods

Coupled thermal analysis techniques provide a comprehensive understanding of the thermal behavior of materials by simultaneously measuring changes in physical properties and identifying the chemical nature of evolved volatile products. For this compound, methods such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) and Differential Scanning Calorimetry (DSC) are indispensable for elucidating its thermal stability, decomposition mechanisms, and phase transitions.

Thermogravimetric Analysis (TGA) with Mass Spectrometry (MS) for Decomposition Pathways

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. When coupled with mass spectrometry (MS), which identifies the chemical composition of the evolved gases, TGA-MS becomes a powerful tool for determining the precise decomposition pathways of a material. illinois.edu

Studies on this compound (Li₂TP) reveal that its thermal decomposition is a multi-step process that begins at elevated temperatures. TGA analyses conducted under inert atmospheres, such as argon or nitrogen, indicate that significant weight loss for anhydrous this compound commences above 300°C. mdpi.comrsc.org This initial mass loss is not associated with the removal of crystal water, but rather the onset of the compound's thermal degradation. rsc.org The primary gaseous product detected by mass spectrometry during this initial phase is carbon dioxide (CO₂, m/z = 44), indicating decarboxylation of the terephthalate moiety. mdpi.comresearchgate.net

As the temperature increases, the decomposition continues, often involving the breakdown of the aromatic ring structure. rsc.orgresearchgate.net The process ultimately leads to the formation of a stable inorganic residue, primarily lithium carbonate (Li₂CO₃). rsc.orgresearchgate.net The total observed weight loss in some experiments is approximately 59%, which aligns with the theoretical mass loss for the conversion of this compound to lithium carbonate. rsc.org The decomposition of the resulting lithium carbonate occurs at even higher temperatures, typically starting above 625°C, with further release of CO₂. researchgate.net

The detailed decomposition pathway can be influenced by factors such as the heating rate and the specific polymorph of the this compound being analyzed. Research suggests a process that may involve the departure of the aromatic ring followed by the carboxylate groups, leaving behind the stable lithium carbonate. researchgate.net

Table 1: TGA-MS Decomposition Data for this compound

| Temperature Range | Mass Loss Event | Evolved Gas (m/z) | Probable Residue |

| > 300°C | Initial decomposition | CO₂ (44) | Intermediate organic fragments |

| 500°C - 600°C | Benzene ring disruption | - | - |

| > 600°C - 823°C | Final decomposition | CO₂ | Li₂CO₃ |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org It is used to detect and quantify the energy changes associated with thermal transitions such as melting, crystallization, and glass transitions. tainstruments.comresearchgate.net

For this compound, DSC analysis provides complementary information to TGA. The initial decomposition stage, which begins around 300°C, is associated with an endothermic phenomenon as observed in some DSC measurements. mdpi.comresearchgate.net This endothermic effect corresponds to the energy absorbed by the compound to initiate the breakdown of its structure.

However, at higher temperatures, the DSC thermogram of this compound shows distinct exothermic peaks. rsc.org Specifically, two significant exothermic events have been reported at approximately 524°C and 558°C. rsc.org These peaks are attributed to the energetic disruption and decomposition of the benzene rings within the terephthalate structure. rsc.org Exothermic events in this context signify that the breakdown of these highly stable aromatic structures releases energy.

The presence and temperature of these endothermic and exothermic peaks are crucial for understanding the complete energy profile of the decomposition process. By analyzing these transitions, researchers can gain insights into the stability of different parts of the molecule and the energy dynamics of its thermal degradation. researchgate.net

Table 2: DSC Thermal Transition Data for this compound

| Temperature | Transition Type | Associated Process |

| ~300°C | Endothermic | Onset of thermal degradation |

| 524°C | Exothermic | Disruption of benzene ring |

| 558°C | Exothermic | Disruption of benzene ring |

Computational and Theoretical Chemistry Studies of Dilithium Terephthalate Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to study the properties of dilithium (B8592608) terephthalate (B1205515) and related compounds.

DFT calculations are crucial for determining the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn define the material's band gap. For dilithium terephthalate, the band gap is a key indicator of its electronic conductivity and electrochemical stability.

Studies have shown that the charged state of Li₂TP exhibits a significantly smaller bandgap energy of 0.2318 eV compared to terephthalic acid (TPA), indicating a transition towards a more conductive state upon lithiation. researchgate.net This change in the electronic structure is accompanied by the formation of new metallic bonds. researchgate.net The electronic structures of Li₂TP and its derivatives, as calculated by DFT, reveal a substantial charge transfer capability, which is essential for efficient energy conversion. rsc.org

The introduction of functional groups to the terephthalate backbone can further tune the electronic properties. For instance, the electron-donating amino group in dilithium 2-aminoterephthalate (Li₂TP-NH₂) has been shown to lower the redox potential by approximately 0.14 V compared to Li₂TP. rsc.org Conversely, substituting with an electron-withdrawing nitro group (NO₂) can increase the electrochemical potential. diva-portal.org These modifications influence the HOMO and LUMO energy levels and the π–π orbital stacking, which affects the material's conductivity. rsc.org

Table 1: Calculated Band Gap Energies for Terephthalic Acid and this compound

| Compound | State | Band Gap (eV) |

| Terephthalic Acid (TPA) | - | - |

| This compound (Li₂TP) | Discharged | - |

| This compound (Li₂TP) | Charged | 0.2318 researchgate.net |

DFT calculations, often combined with evolutionary algorithms, are instrumental in elucidating the complex lithiation and delithiation reaction pathways of this compound. d-nb.infonih.gov These methods help in resolving the crystal structures of the various lithiated and delithiated phases and in exploring the formation of metastable phases. d-nb.infonih.gov

For Li₂TP, DFT studies have investigated different redox mechanisms. One study suggested a disproportionation reaction for Li₂TP, while a derivative, diethyl terephthalate, exhibited stepwise redox reactions. rsc.orgdiva-portal.org The thermodynamics of the lithiation reaction can be evaluated using the Nernst equation in conjunction with DFT calculations to predict the equilibrium potential for each lithiation step. aip.org

Computational analyses have shown that Li₂TP can potentially be lithiated beyond the expected two-electron reaction, with some studies suggesting the possibility of forming up to Li₈TP. aip.org The reaction pathways are determined by the thermodynamic stability of the intermediate phases, where the equilibrium potential should ideally decrease or remain constant with each successive lithiation step. aip.org The energetics of these pathways are crucial for understanding the voltage profile and capacity of the battery. For example, the calculated average voltage for the two-step lithiation of a related compound, dilithium 2,5-oxyterephthalate, was found to be in good agreement with experimental values. nih.gov

DFT provides a detailed picture of the ionic interactions and the distribution of electron density within the this compound system. This analysis is key to understanding the bonding characteristics and the changes that occur during electrochemical cycling.

In the charged state of Li₂TP, DFT calculations have revealed the presence of four ionic bonds and two new metallic bonds, indicating a significant redistribution of electron density upon lithiation. researchgate.net The interaction between the lithium ions and the carboxylate groups is a defining feature of the structure. The coordination of Li⁺ ions can change significantly during the lithiation process, which has been strongly correlated with the underlying redox mechanism. diva-portal.org

Furthermore, the introduction of substituents on the benzene (B151609) ring affects the electronic distribution. researchgate.net For example, the high ionic potential of a cation like Mg²⁺ in a mixed-cation terephthalate can influence the Li-O bonds, causing a stabilization of the p-electron density distribution in the ligand. researchgate.net Analysis of the atomic charges, for instance through Natural Population Analysis, allows for a quantitative evaluation of the charge distribution and how it evolves during lithiation. aip.org

Ab Initio Quantum Mechanical Calculations

Ab initio quantum mechanical calculations, which are based on first principles without empirical parameters, offer a high level of accuracy for studying molecular systems.

While DFT is a form of ab initio calculation, the term is often used to refer to methods that can be used to develop force fields for molecular dynamics simulations. rsc.org These force fields are essential for simulating the dynamic behavior of large systems over longer timescales. The development of a specific force field for a material like this compound requires extensive electronic structure calculations to accurately describe the interatomic forces, bonding, and angular forces. rsc.org

Ab initio calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data from techniques like Infrared (IR) spectroscopy. diva-portal.org For instance, the vibrational frequencies of the carboxylate groups in this compound and its derivatives are sensitive to the electronic environment. Theoretical calculations can predict how these frequencies will shift upon substitution with electron-donating or electron-withdrawing groups, providing a means to validate the computational models against experimental observations. rsc.org

Advanced Computational Algorithms for Material Discovery

The search for new and improved electrode materials can be significantly accelerated by advanced computational algorithms. Evolutionary algorithms, when combined with DFT calculations, have been successfully used to predict the crystal structures of both lithiated and delithiated phases of organic materials like this compound and its analogues. researchgate.netdiva-portal.org This approach allows for a preliminary assessment of their electrochemical and electronic properties. researchgate.net

Machine learning is another powerful tool that is increasingly being applied to materials discovery. dtu.dksrce.hr By training models on existing data from DFT calculations, machine learning can act as a computationally inexpensive surrogate for predicting the energies of new structures. dtu.dk This machine learning-accelerated approach can drastically reduce the number of computationally expensive DFT calculations required, making the exploration of vast chemical and structural spaces feasible. dtu.dk These advanced algorithms are paving the way for the rational design of next-generation battery materials with tailored properties.

Evolutionary Algorithms for Crystal Structure Prediction

Predicting the crystal structure of a material is a fundamental step in understanding its properties. For novel materials like functionalized dilithium terephthalates, where experimental crystal structure data may be unavailable, evolutionary algorithms combined with first-principles calculations offer a powerful predictive framework.

One prominent application of this approach has been in determining the previously unknown crystal structure of dilithium 2-aminoterephthalate (Li₂TP-NH₂), an amino-functionalized derivative of this compound. rsc.org Researchers employed the USPEX (Universal Structure Predictor: Evolutionary Xtallography) algorithm to identify the most probable crystal structure candidates. rsc.orgsemanticscholar.org The algorithm predicted a layered monoclinic structure with space group Pc as the lowest-energy candidate. rsc.orgsemanticscholar.org This predicted structure was subsequently validated by comparing the simulated X-ray diffraction (XRD) pattern with experimental data, showing good agreement and allowing for the successful indexing of the experimental pattern through LeBail fitting. rsc.orgsemanticscholar.org

Evolutionary algorithms have also been instrumental in studying the structural changes that occur during the electrochemical cycling of this compound and related organic electrode materials. researchgate.netdiva-portal.org By combining these algorithms with Density Functional Theory (DFT) calculations, researchers can predict the crystal structures of the material in its various lithiated and delithiated states. researchgate.netresearchgate.net This computational framework allows for an initial assessment of key electrochemical properties, such as voltage profiles and volumetric changes, without direct experimental input. diva-portal.org For instance, studies on this compound (Li₂TP) and its nitro-substituted analogues have successfully predicted their crystal structures, providing insights into how functionalization affects the thermodynamic and structural aspects of the lithiation/delithiation process. researchgate.netdiva-portal.org This approach has revealed that the substitution of functional groups like -NO₂ can significantly alter the material's character, for example, by changing it from a low-potential anode to a high-potential cathode material. researchgate.net

The table below summarizes the key findings from the application of evolutionary algorithms to this compound systems.

| Compound | Method | Predicted Crystal System | Space Group | Key Finding |

| Dilithium 2-aminoterephthalate (Li₂TP-NH₂) | USPEX Evolutionary Algorithm, DFT | Monoclinic | Pc | Determined the previously unknown crystal structure, which is a layered monoclinic structure. rsc.orgsemanticscholar.org |

| This compound (Li₂TP) | Evolutionary Algorithm, DFT | - | - | Predicted crystal structures of lithiated and delithiated phases to understand redox mechanisms and potential profiles. researchgate.net |

| Dilithium nitroterephthalate | Evolutionary Algorithm, DFT | - | - | Predicted crystal structures to understand the effect of the nitro group on electrochemical properties. researchgate.netresearchgate.net |

Genetic Algorithms for Force Field Parameterization

Molecular mechanics force fields are essential for conducting large-scale molecular dynamics simulations to study the dynamic behavior of materials. However, standard force fields often lack accurate parameters for the diverse range of metal-organic systems, including this compound. Genetic algorithms provide a systematic and efficient method to develop these crucial parameters directly from high-fidelity first-principles data.

A "building block" approach utilizing a genetic algorithm has been successfully implemented to parameterize force fields for metal-organic frameworks (MOFs). researchgate.netacs.orgnih.gov In this strategy, parameters for smaller, representative molecular fragments are derived from density functional theory (DFT) calculations. This compound has been used as a key model system, representing the organic linker component in these frameworks. researchgate.netacs.orgnih.gov The genetic algorithm optimizes a set of force field parameters to reproduce both the structure (geometry) and the curvature of the potential energy surface (vibrational frequencies) obtained from the reference DFT calculations. researchgate.netnih.gov

This method has proven effective for developing force fields for complex systems like MOF-5, where the resulting potential, derived using parameters from basic zinc formate (B1220265) and this compound, showed excellent agreement with experimental data regarding structure, thermal behavior, vibrational frequencies, and elastic constants. acs.orgnih.gov The use of a genetic algorithm allows for the simultaneous optimization of all parameters, avoiding the need for parameter transferability, which is often a limitation in diverse chemical environments like those found in MOFs. researchgate.netnih.gov This approach, sometimes referred to as MOF-FF, represents a significant advancement in creating accurate and specific force fields for simulating novel materials. researchgate.net

The table below outlines the use of genetic algorithms for force field parameterization involving this compound.

| Target System | Model System Used | Algorithm | Reference Data Source | Outcome |

| Metal-Organic Frameworks (e.g., MOF-5) | This compound, Basic zinc formate | Genetic Algorithm | Density Functional Theory (DFT) | Development of a specific force field (MOF-FF) that accurately reproduces the structure, vibrational frequencies, and thermal behavior of the MOF. researchgate.netacs.orgnih.gov |

Molecular Dynamics Simulations for Dynamic Behavior and Ion Transport

Molecular dynamics (MD) simulations, powered by accurately parameterized force fields, are a powerful tool for investigating the dynamic behavior and ion transport mechanisms in electrode materials and electrolytes. While direct, extensive MD studies solely focused on this compound are not widely published, research on analogous systems provides significant insights into the phenomena that govern its performance as a battery anode.

In polymer electrolytes, often used in solid-state batteries, MD simulations have elucidated the complex relationship between polymer chain dynamics, Li⁺ coordination, and ion transport. mdpi.com Li⁺ ions are observed to coordinate with oxygen atoms in polymer chains (like PEO) and move through mechanisms such as intra-chain hopping, inter-chain hopping, and co-diffusion with polymer segments. mdpi.com The formation and lifetime of ion pairs (e.g., Li⁺-anion) also critically influence conductivity, with studies suggesting that short-lived pairs can contribute positively to ion transport. diva-portal.org

For this compound, which is a crystalline organic salt, the dynamic behavior would involve vibrations of the terephthalate anions and the diffusion of lithium ions through the crystal lattice. The insights from Li₂EDC simulations are particularly relevant, suggesting that Li⁺ transport in this compound would likely be a thermally activated process involving ions hopping between coordination sites. nih.gov The efficiency of this process would be highly dependent on the material's crystal structure and the presence of any defects or amorphous regions. The low electronic conductivity of this compound is a known drawback, and MD simulations could, in principle, be coupled with electronic structure calculations to explore strategies for improving charge transport. diva-portal.org

The table below summarizes key findings from MD simulations on related systems, which inform our understanding of the potential dynamic behavior and ion transport in this compound.

| System Studied | Simulation Focus | Key Dynamic Behavior / Transport Mechanism | Relevance to this compound |

| Dilithium ethylene (B1197577) dicarbonate (B1257347) (Li₂EDC) | Li⁺ transport in a model SEI | Li⁺ transport occurs via trapping and diffusive regimes; transport is subdiffusive on shorter timescales. nih.govresearchgate.net | Provides a model for Li⁺ diffusion mechanisms within a related organic lithium salt environment. |

| Polyethylene (B3416737) oxide (PEO) with LiTFSI | Li⁺ transport in a solid polymer electrolyte | Ion transport is coupled to polymer segmental motion; involves intra-chain and inter-chain hopping. mdpi.com | Illustrates the types of complex, coupled transport mechanisms that can occur in organic-based electrolytes. |

| General Polymer Electrolytes | Ion-pairing and transport | Short-lived ion pairs can contribute positively to overall ionic conductivity. diva-portal.org | Highlights the importance of understanding the state of ion aggregation for predicting transport properties. |

Electrochemical Performance and Energy Storage Applications of Dilithium Terephthalate

Fundamental Electrochemical Redox Mechanisms

The core of dilithium (B8592608) terephthalate's function as an electrode material lies in its ability to undergo reversible electrochemical reactions, accommodating lithium ions within its structure.

Reversible Lithium-Ion Insertion and Extraction in Carboxylate Frameworks

The fundamental energy storage mechanism in dilithium terephthalate (B1205515) involves the reversible redox activity of its two carboxylate (-COO⁻) groups. During the discharge process in a lithium-ion battery, the terephthalate molecule can accept two lithium ions, which is accompanied by the reduction of the carboxylate groups. This process is reversed during charging, where lithium ions are extracted, and the carboxylate groups are oxidized.

The reaction is generally understood to be a two-step process. researchgate.net Each step involves the transfer of one electron, with a radical anion forming as an intermediate. researchgate.net This conversion between the carbonyl (C=O) and enolate (C-OLi) states is the primary source of the material's theoretical capacity. uni-freiburg.de The archetypal dilithium terephthalate exhibits a discharge voltage plateau at approximately 0.8 V versus Li/Li⁺ and can deliver a reversible capacity of around 300 mAh/g. diva-portal.orgnih.gov This electrochemical activity makes it a promising candidate for anode applications in lithium-ion batteries.

Impact of Molecular and Crystalline Engineering on Electrochemical Characteristics

The electrochemical properties of this compound are not fixed but can be strategically modified through molecular and crystal engineering. These approaches allow for the fine-tuning of characteristics such as voltage, capacity, and reaction kinetics.

Influence of Polymorphism on Voltage Plateaus and Polarization

Polymorphism, the existence of a material in more than one crystal structure, can have a profound impact on the electrochemical behavior of terephthalate-based electrodes. Different crystal packings can alter ion diffusion pathways and the electronic structure of the material.

A notable example is seen in dilithium (2,3-dilithium-oxy)-terephthalate, a derivative of this compound. Research has shown that different polymorphs of this compound exhibit distinct electrochemical profiles. diva-portal.orgnih.gov A specific polymorph, referred to as the β-phase, operates at a higher voltage of 3.1 V vs. Li⁺/Li, which is a significant positive shift of +250 mV compared to another polymorph (α-phase) that operates at 2.85 V vs. Li⁺/Li. diva-portal.orgnih.gov However, this higher voltage in the β-phase is accompanied by a sluggish two-phase transition and significant polarization, which can limit the recoverable capacity during cycling. diva-portal.orgnih.gov This demonstrates a clear link between the crystalline structure and the resulting voltage plateaus and polarization.

| Compound/Polymorph | Average Operating Potential (vs. Li⁺/Li) | Key Electrochemical Feature |

| This compound (Li₂TP) | ~0.8 V | Standard two-electron redox of carboxylates. |

| α-Dilithium (2,3-dilithium-oxy)-terephthalate | 2.85 V | Lower voltage polymorph. diva-portal.orgnih.gov |

| β-Dilithium (2,3-dilithium-oxy)-terephthalate | 3.1 V | Higher voltage polymorph (+250 mV shift), but with large polarization. diva-portal.orgnih.gov |

Effect of Substituent Groups (e.g., Amino, Thiadiazole, Nitro) on Redox Potentials

Attaching different functional groups to the terephthalate backbone is a powerful strategy for tuning its redox potential through inductive and resonance effects.

Amino Group (-NH₂): Introducing an electron-donating amino group to the terephthalate structure, forming dilithium 2-aminoterephthalate, has been shown to lower the redox potential by approximately 0.14 V compared to the unsubstituted Li₂TP. While this intended effect was achieved, it came at the cost of inferior capacity retention and rate capability in some cases. Interestingly, the amino substitution also suppresses the "super-lithiation" phenomenon. diva-portal.org

Thiadiazole Group: A more advanced molecular design involves fusing a thiadiazole heterocycle to the terephthalate core to create dilithium-2,1,3-benzothiadiazole-4,7-dicarboxylate. This modification enhances the conjugation of π-electrons and provides a more stable coordination network for lithium ions involving both oxygen and nitrogen atoms. The result is a significant improvement in rate capability and stabilization of the reduced state compared to the parent this compound.

Nitro Group (-NO₂): In contrast to electron-donating groups, the introduction of a strong electron-withdrawing nitro group dramatically increases the redox potential. Theoretical and experimental studies show that NO₂ substitution can shift the operating potential significantly higher, effectively transforming the material from a low-potential anode to a high-potential cathode candidate. For example, substitution with NO₂ can lead to calculated potentials as high as 2.66 V vs. Li/Li⁺.

| Substituent Group | Effect on Redox Potential | Impact on Performance |

| Amino (-NH₂) | Lowers potential by ~0.14 V | Suppresses super-lithiation; may reduce rate capability. diva-portal.org |

| Fused Thiadiazole | Operates at ~1.85 V | Improves rate capability and stability of the reduced state. |

| Nitro (-NO₂) | Significantly increases potential (e.g., to >2.6 V) | Changes material from anode to cathode candidate. |

Rational Molecular Design for Enhanced Kinetic Performance

A primary challenge for organic electrodes like this compound is their inherently low electronic conductivity, which can lead to sluggish kinetics and poor rate performance. Rational molecular design aims to overcome these limitations.

One successful strategy is the fusion of heterocyclic structures, such as the thiadiazole ring mentioned previously. This approach improves charge delocalization across the molecule and provides a more favorable coordination environment for lithium ions, both of which contribute to faster reaction kinetics.

Another key aspect of rational design involves optimizing the electrode architecture and composition. The use of highly conductive carbon additives, such as graphene, is crucial for creating effective electron pathways within the electrode. diva-portal.org Furthermore, the choice of electrolyte can significantly impact performance. For instance, using an electrolyte like 1 M LiTFSI in tetraethylene glycol dimethyl ether (TEGDME) has been shown to improve the electrochemical properties of this compound-based batteries due to the high lithium transference number of the electrolyte. The selection of binder material is also critical; aqueous binders like sodium alginate have demonstrated a remarkable improvement in the cycling performance of this compound electrodes compared to conventional PVDF binders. These examples underscore that enhancing kinetic performance requires a holistic approach, considering the active material's molecular structure, the electrode's composition, and its interaction with the electrolyte.

Role of Crystal Packing in Solid-State Electrochemical Efficiency

The electrochemical performance of organic electrode materials like this compound is not solely dependent on the redox-active moieties but is also significantly influenced by the crystal packing. researchgate.netmdpi.com The arrangement of molecules in the solid state dictates factors such as ion diffusion pathways and structural stability during electrochemical cycling, which are critical for efficient operation. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal structure, has been shown to have a substantial impact on the electrochemical behavior of terephthalate-based materials. mdpi.com For instance, different polymorphs of a this compound derivative were found to exhibit different operating voltages. A β-phase of dilithium (2,3-dilithium-oxy-)terephthalate, formed through a thermally induced decarboxylation, operates at 3.1 V vs. Li⁺/Li. researchgate.netmdpi.com This represents a positive potential shift of 250 mV compared to a previously reported polymorph. researchgate.netmdpi.com

However, even with a favorable crystal structure, issues such as large polarization and sluggish biphasic transitions can impede the electrochemical process, limiting the capacity that can be recovered during cycling. researchgate.netmdpi.com This highlights the necessity for continued research in crystal chemistry to develop robust and electrochemically efficient organic frameworks for battery applications. researchgate.net

Interfacial Chemistry and Stability in Battery Environments

Formation and Evolution of Solid Electrolyte Interphase (SEI) Layers

The formation of a Solid Electrolyte Interphase (SEI) is a critical phenomenon at the electrode-electrolyte interface in lithium-ion batteries. youtube.com This passivation layer forms on the anode surface during the initial charging cycles due to the electrochemical reduction of the electrolyte. youtube.com An effective SEI layer is crucial for the long-term cyclability of the battery, as it should be ionically conductive to allow Li⁺ transport but electronically insulating to prevent further electrolyte decomposition. youtube.comyoutube.com

In the context of this compound, the first charge/discharge cycle is markedly different from subsequent cycles, a phenomenon attributed to the formation of the SEI. rsc.org The composition and stability of the SEI are influenced by the electrolyte components, including salts and solvents. youtube.com The SEI is primarily composed of inorganic compounds like lithium carbonate and lithium fluoride, along with organic species. youtube.com

The evolution of the SEI is a dynamic process. Studies have shown that the SEI layer can change in thickness and composition during charging and discharging, indicating a continued evolution with extended cycling. pnnl.gov For this compound and its derivatives, a lower coulombic efficiency in the initial cycles is a direct indicator of irreversible processes, including the formation of the SEI layer which consumes some of the lithium ions. rsc.org For example, after the initial cycles, the coulombic efficiency for this compound is very high (>99%), while its amino-functionalized derivative shows a lower efficiency of around 95-97%, suggesting a less reversible redox reaction and potentially less stable SEI. rsc.org

Strategies for Mitigating Material Dissolution and Capacity Fade

A significant challenge for organic electrode materials, including this compound, is their dissolution into the liquid electrolyte, which leads to active material loss and subsequent capacity fade. rsc.org Several strategies are being explored to address this issue and enhance the cycling stability.

One effective approach is the optimization of the binder used in electrode fabrication. Replacing the conventional poly(vinylidene fluoride) (PVDF) binder with aqueous binders like sodium alginate has shown remarkable improvements in the performance of this compound electrodes. researchgate.netx-mol.com The abundance of carboxyl and hydroxyl groups in sodium alginate is believed to facilitate ion transport, leading to faster electron transfer, lower interfacial impedance, and reduced polarization. researchgate.netx-mol.com This results in significantly improved capacity retention. researchgate.net

Another key strategy involves the careful selection and modification of the electrolyte. Using electrolytes that are less likely to dissolve the active material can enhance stability. For instance, the capacity loss of this compound was reduced when the electrolyte was changed from a more polar carbonate-based system to a less polar glyme-based electrolyte. researchgate.net Gel polymer electrolytes based on ionic liquids have also been shown to prevent the dissolution of the organic electrode. researchgate.net

Furthermore, coating separators with materials that can trap migrating species is a promising method. In lithium-sulfur batteries, separators coated with this compound have been used to mitigate the shuttling of polysulfides, demonstrating the material's ability to inhibit the diffusion of dissolved species. mdpi.comnsf.gov This concept of physically and chemically trapping soluble intermediates is a viable strategy for improving the cycle life of batteries employing organic electrodes. mdpi.com

Electrochemical Performance in Anode and Cathode Applications

Evaluation as Anode Material for Lithium-Ion Batteries

This compound is a well-studied organic anode material for lithium-ion batteries, recognized for its potential to offer a high theoretical capacity. diva-portal.org It typically operates at an average redox potential of around 0.9 V vs. Li⁺/Li⁰. diva-portal.org The archetypal this compound has been reported to deliver a reversible capacity of approximately 300 mAh/g. diva-portal.org

However, practical performance is often limited by factors such as low electronic conductivity and capacity fading during cycling. diva-portal.org Research has focused on improving its performance through various means. The use of an aqueous sodium alginate binder, for example, enabled a this compound anode to deliver a high capacity of 200 mAh/g after 100 cycles at a rate of 0.1C. researchgate.netx-mol.com Even at a higher rate of 1C, a capacity of 130 mAh/g was maintained after 1000 cycles with nearly 100% coulombic efficiency. researchgate.netx-mol.com

Functionalization of the terephthalate molecule is another approach to tune its properties. The introduction of an electron-donating amino group to create dilithium 2-aminoterephthalate was shown to lower the redox potential by 0.14 V compared to the parent compound. rsc.org While this is a desirable feature for an anode, the amino-functionalized version exhibited inferior capacity retention and rate capability. rsc.org This was attributed to morphological changes occurring during cycling. rsc.org

| Material | Binder | Rate | Capacity (mAh/g) | Cycle Life | Coulombic Efficiency | Reference |

|---|---|---|---|---|---|---|

| This compound | Sodium Alginate | 0.1C | 200 | after 100 cycles | - | researchgate.netx-mol.com |

| This compound | Sodium Alginate | 1C | 130 | after 1000 cycles | ~100% | researchgate.netx-mol.com |

| This compound | PVDF | - | ~300 (initial) | moderate fading after 50 cycles | - | diva-portal.org |

| Dilithium 2-aminoterephthalate | - | C/10 | ~180 (stable) | - | - | diva-portal.org |

| Li₂TP Thin Film | None | (1.1 to 53.0 μA cm⁻²) | 67% retention | - | >99% | rsc.org |

| Li₂TP-NH₂ Thin Film | None | (1.1 to 53.0 μA cm⁻²) | 24% retention | - | 97% (average) | rsc.org |

Exploration as Cathode Material for Lithium-Ion Batteries

While primarily investigated as an anode, derivatives of this compound have been explored as potential cathode materials. The strategy here involves modifying the terephthalate molecule to raise its redox potential into a range suitable for a cathode. This is typically achieved by introducing functional groups that can stabilize the molecule upon delithiation.

Research into dihydroxyterephthalate derivatives has shown promising results. Dilithium (2,5-dilithium-oxy)-terephthalate, a lamellar host material, displays an average operating potential of 2.55 V vs. Li⁺/Li. mdpi.com Its ortho regioisomer, dilithium (2,3-dilithium-oxy)-terephthalate, achieves an even higher potential of 2.85 V vs. Li⁺/Li. mdpi.com Further tuning through polymorphism led to a new phase of this ortho isomer operating at 3.1 V. researchgate.netmdpi.com

Substitution of the counter-ion on the carboxylate groups has also proven effective. For example, replacing lithium with magnesium in magnesium (2,5-dilithium-oxy)-terephthalate results in a reversible electrochemical lithium extraction at a high potential of 3.45 V vs. Li⁺/Li. mdpi.com This increase is attributed to the high ionic potential of the Mg²⁺ ion influencing the electronic structure of the ligand. mdpi.com Similarly, computational studies suggest that substituting the terephthalate ring with electron-withdrawing nitro groups could shift the operating potential higher, with a predicted value of 2.66 V for Li₂(NO₂)₂BDTDC. nih.gov These studies demonstrate the versatility of the terephthalate scaffold for designing higher voltage organic cathode materials. mdpi.comnih.gov

| Material | Average Operating Potential (V vs. Li⁺/Li) | Theoretical Capacity (mAh/g) | Key Finding | Reference |

|---|---|---|---|---|

| Dilithium (2,5-dilithium-oxy)-terephthalate (Li₄-p-DHT) | 2.55 | 223 | Stable cycling, achieved full capacity as graphene-supported nanosheets. | mdpi.com |

| Dilithium (2,3-dilithium-oxy)-terephthalate (Li₄-o-DHT) | 2.85 | - | Potential gain of +300 mV over the 2,5-isomer. | mdpi.com |

| β-phase Dilithium (2,3-dilithium-oxy)-terephthalate | 3.1 | - | Polymorphism leads to a +250 mV potential shift. | researchgate.netmdpi.com |

| Magnesium (2,5-dilithium-oxy)-terephthalate (Mg(Li₂)-p-DHT) | 3.45 | - | Cation substitution on carboxylates raises the redox potential. | mdpi.com |

| Li₂(NO₂)₂BDTDC (Computational) | 2.66 | 141 | Electron-withdrawing groups increase operating potential. | nih.gov |

Operando and Ex Situ Electrochemical Characterization Techniques

To understand the electrochemical behavior and performance of this compound (Li₂TP) as an anode material in lithium-ion batteries, various operando (in-situ) and ex situ characterization techniques are employed. These methods provide crucial insights into the structural and chemical changes that occur during the lithiation and delithiation processes.

In-situ Ultraviolet-Visible (UV-Vis) Spectroscopy for Dissolution Monitoring

The dissolution of active material into the electrolyte is a significant factor that can lead to capacity fading in organic-based electrodes. In-situ Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique to monitor this phenomenon in real-time. By using fiber optic probes immersed in the electrochemical cell, changes in the electrolyte's UV-Vis absorbance spectrum can be continuously recorded during cycling.

The principle behind this technique lies in the fact that dissolved organic species, such as terephthalate derivatives, will absorb UV light at specific wavelengths. An increase in the absorbance at these characteristic wavelengths is directly proportional to the concentration of the dissolved species in the electrolyte. This allows for the qualitative and quantitative tracking of the dissolution of this compound as the battery charges and discharges.

While specific in-situ UV-Vis studies focused solely on this compound dissolution are not extensively detailed in the provided search results, the methodology is well-established for monitoring organic electrode materials. chinesechemsoc.org The changes in the π-conjugated system of organic molecules during redox processes can be effectively characterized by UV-Vis spectroscopy. chinesechemsoc.org For instance, this technique has been used to observe the generation of radicals and changes in conjugation during the operation of other organic-based battery systems. chinesechemsoc.org The setup typically involves a UV-Vis spectrometer equipped with fiber optic probes that can be placed directly into the electrochemical cell, allowing for continuous monitoring without disturbing the cell's operation. dissolutiontech.comdissolutiontech.com

Challenges in in-situ UV-Vis measurements include potential interference from other cell components and the scattering effects of particulates. dissolutiontech.com However, advanced data processing techniques like baseline correction and derivative spectroscopy can help to isolate the signal from the dissolved active material. dissolutiontech.com

Ex-situ X-ray Diffraction and Spectroscopic Analysis of Electrodes

Ex-situ characterization involves analyzing the electrode material outside of the electrochemical cell at different states of charge (e.g., fully lithiated, fully delithiated). This provides a snapshot of the material's properties at specific points in the electrochemical cycle.

Spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy offer detailed information about the chemical bonding and local environment of atoms within the this compound molecule.

Ex-situ FTIR spectroscopy is particularly sensitive to changes in the vibrational modes of the carboxylate groups (-COO⁻) and the benzene (B151609) ring of the terephthalate molecule. Upon lithiation, the interaction of lithium ions with the carboxylate groups is expected to cause shifts in the corresponding IR absorption bands. Reversible changes in these bands during cycling would indicate a stable and reversible electrochemical process. aip.orgresearchgate.net For example, in studies of similar materials, reversible splitting of peaks has been observed, helping to identify the association of lithium with the carboxylate groups. aip.org

Ex-situ NMR spectroscopy , specifically ¹³C solid-state NMR, can provide detailed information about the carbon environments within the this compound structure. core.ac.uk Changes in the chemical shifts of the carbon atoms in the carboxylate groups and the aromatic ring can reveal the electronic and structural changes occurring upon lithium insertion and removal. chinesechemsoc.org This technique can help to confirm the redox mechanism and identify any irreversible side reactions.

The following table summarizes the application of these ex-situ techniques:

| Characterization Technique | Information Obtained |

| X-ray Diffraction (XRD) | - Identification of crystalline phases.- Monitoring changes in the crystal structure during cycling.- Determination of crystallite size and strain. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | - Probing changes in chemical bonds, particularly the carboxylate groups.- Identifying the interaction sites of lithium ions.- Assessing the reversibility of the electrochemical reaction. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Investigating the local atomic environment of carbon and lithium.- Tracking changes in electronic structure upon lithiation/delithiation.- Identifying reaction intermediates and final products. |

By combining the insights from these operando and ex-situ techniques, a comprehensive understanding of the electrochemical behavior of this compound can be achieved, paving the way for the rational design of improved organic anode materials for lithium-ion batteries.

Dilithium Terephthalate in Metal Organic Frameworks Mofs and Coordination Polymers

Role as a Key Organic Linker in MOF Synthesis

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic ligands, often referred to as linkers. researchgate.net The terephthalate (B1205515) dianion, derived from dilithium (B8592608) terephthalate or terephthalic acid (H₂BDC), is one of the most common and important linkers in MOF chemistry. researchgate.netepa.gov Its dicarboxylate nature allows it to bridge two metal centers, facilitating the formation of one, two, or three-dimensional networks. researchgate.net

The synthesis of MOFs using terephthalate linkers is often carried out under solvothermal or hydrothermal conditions. nih.govmdpi.com For instance, the well-known MOF-5 is composed of zinc oxide ([Zn₄O]⁶⁺) clusters interconnected by terephthalate linkers to form a robust cubic framework. researchgate.netepa.gov The predictable geometry and rigidity of the terephthalate linker contribute to the formation of well-ordered structures with high surface areas and tunable pore sizes, which are crucial for applications like gas storage and separation. researchgate.netmdpi.com

Recent research has even explored sustainable methods for MOF synthesis by using terephthalic acid recovered from the enzymatic degradation of polyethylene (B3416737) terephthalate (PET) plastic waste. youtube.com This approach highlights the potential for upcycling plastic waste into high-value materials like MOFs, with the recycled terephthalate linker showing comparable performance to its commercial counterparts in forming crystalline structures like MOF-5, MIL-101, and UiO-66. youtube.com The versatility of the terephthalate linker is further demonstrated by its use in creating a variety of M-TPA MOFs (where M is a transition metal like Fe, Co, Ni, Cu, or Zn) from metal acetates and terephthalic acid recovered from PET bottles. researchgate.net

Development of MOF-Based Electrode Materials for Energy Storage

The unique properties of MOFs, such as their high porosity and tunable structures, make them promising candidates for electrode materials in energy storage devices like lithium-ion batteries and supercapacitors. ua.ptresearchgate.net The porous nature of MOF architectures is particularly well-suited for accommodating electrolyte ions during electrochemical processes. researchgate.net

The design of redox-active MOFs aims to overcome challenges such as the low intrinsic conductivity and inferior redox activity that can limit electrochemical performance. researchgate.net By constructing MOFs from electroactive organic building blocks, researchers can create materials with high specific capacity. ua.pt For example, a 2D copper-benzoquinoid MOF, which contains a redox-active quinoid linker, has demonstrated a high reversible capacity of 387 mAh g⁻¹ as a Li-ion battery cathode. researchgate.net While not directly involving terephthalate, this illustrates the principle of using redox-active linkers to achieve superior energy storage performance. The focus is on designing MOFs that exhibit high electrical conductivity and stability to enhance specific capacity and rate performance. ua.pt

To further enhance the performance of MOF-based electrodes, researchers are developing hybrid systems. researchgate.net These hybrids combine MOFs with other functional materials, such as conductive polymers or carbon-based materials, to address issues like low electrical conductivity. researchgate.netnih.gov For example, embedding MOF particles between graphene sheets has been shown to facilitate the capture of polysulfide species in lithium-sulfur batteries, improving cycling stability. researchgate.net

Another approach involves the in-situ growth of MOFs within the pores of polymer membranes to create hybrid membranes for applications like organic solvent nanofiltration. rsc.org While not a direct energy storage application, this demonstrates a method for creating integrated MOF-polymer structures. In the context of batteries, MOFs can be hybridized with carbon nanotubes to improve the conductivity of the electrode. researchgate.net These hybrid structures can be designed in various forms, including core-shell, yolk-shell, or as thin films, to optimize electron and ion transport for better charge storage and conversion performance. researchgate.net

Coordination Chemistry and Structural Diversity in Terephthalate-Based MOFs

The coordination of metal ions with the terephthalate linker gives rise to a remarkable diversity of structures, from simple coordination polymers to complex 3D frameworks. mdpi.com The nature of the metal ion, the synthesis conditions, and the presence of other ligands all play a crucial role in determining the final topology and properties of the resulting material. mdpi.commdpi.com

A fascinating area of research involves the synthesis of heterometallic MOFs containing both lithium and lanthanide (Ln) ions. These materials, with the general formula [LiLn(BDC)₂(H₂O)·2(H₂O)], have been synthesized under hydrothermal conditions. nih.gov Single-crystal X-ray diffraction studies have revealed that these compounds are often isostructural, crystallizing in the monoclinic P2₁/c space group. nih.govmdpi.com

In these structures, the lanthanide ions are typically coordinated to eight oxygen atoms from both the terephthalate carboxylate groups and water molecules. mdpi.com The lithium ions are usually found in a distorted tetrahedral environment, coordinating to four oxygen atoms from the carboxylate groups and water molecules. mdpi.com The structure is built from inorganic-organic hybrid chains, which are formed by edge- and vertex-sharing {LnO₈} and {LiO₄} polyhedra. nih.gov These chains are then cross-linked by the terephthalate bridges to form a 3D framework with one-dimensional channels. nih.govmdpi.com The type of lanthanide ion used can influence the final structure; for example, with terbium (Tb³⁺), a mixture of phases can be obtained. nih.gov

Table 1: Crystallographic Data for a Lithium-Yttrium Terephthalate Framework

| Parameter | Value |

| Formula | [LiY(BDC)₂(H₂O)·2(H₂O)] |

| Crystal System | Monoclinic |